1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine
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Overview
Description
1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine typically involves several steps:
Chemical Reactions Analysis
1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions.
Scientific Research Applications
1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine can be compared with other trifluoromethylated pyridine derivatives:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound also features a trifluoromethyl group but has different functional groups attached to the pyridine ring.
2,3-dichloro-5-(trifluoromethyl)-pyridine: Another derivative used in agrochemicals, highlighting the versatility of trifluoromethylated pyridines.
1-[6-(trifluoromethyl)-3-pyridinyl]ethanamine: Similar in structure but with variations in the position of the trifluoromethyl group, affecting its chemical properties and applications.
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2/c1-5-3-8(9(10,11)12)14-4-7(5)6(2)13/h3-4,6H,13H2,1-2H3 |
InChI Key |
MPLKTTWICCBOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)C(F)(F)F |
Origin of Product |
United States |
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